2-Cyclohexene-1,4-dicarboxylic acid is a bicyclic compound characterized by two carboxylic acid functional groups attached to a cyclohexene ring. This compound is of interest in organic chemistry due to its unique structural properties and potential applications in various fields including pharmaceuticals and materials science.
2-Cyclohexene-1,4-dicarboxylic acid can be synthesized from simpler organic compounds through various chemical reactions, particularly those involving cycloaddition and functional group transformations. It is often derived from muconic acid or through the Diels-Alder reaction involving butadiene and maleic anhydride.
This compound is classified as a dicarboxylic acid due to the presence of two carboxyl (-COOH) groups. It falls under the category of cyclic compounds, specifically bicyclic alkenes.
The synthesis of 2-cyclohexene-1,4-dicarboxylic acid can be achieved through several methods:
The Diels-Alder reaction is particularly notable for its efficiency in forming six-membered rings with high stereoselectivity. The reaction typically occurs at elevated temperatures and requires specific conditions to optimize yield and selectivity.
The molecular structure of 2-cyclohexene-1,4-dicarboxylic acid features a cyclohexene ring with two carboxyl groups located at the 1 and 4 positions. Its chemical formula is .
2-Cyclohexene-1,4-dicarboxylic acid participates in several chemical reactions:
The reactivity of the compound is significantly influenced by the presence of the double bond in the cyclohexene ring, making it susceptible to electrophilic addition reactions.
The mechanism of action for reactions involving 2-cyclohexene-1,4-dicarboxylic acid typically follows standard organic reaction pathways:
Kinetic studies on these reactions reveal that temperature and solvent polarity significantly affect reaction rates and product distributions.
2-Cyclohexene-1,4-dicarboxylic acid has several applications:
This compound's unique structure and reactivity make it a valuable target for synthetic chemists aiming to develop new materials or pharmaceuticals.
The Diels-Alder [4+2] cycloaddition serves as the principal method for constructing the cyclohexene-dicarboxylate backbone of 2-cyclohexene-1,4-dicarboxylic acid. This concerted pericyclic reaction couples a diene (typically 1,3-butadiene) with a dienophile (maleic anhydride), yielding 4-cyclohexene-cis-1,2-dicarboxylic anhydride as the primary adduct. The reaction proceeds under mild thermal conditions (80–120°C) without catalysts, though Lewis acids like aluminum chloride may accelerate kinetics in industrial settings [1] [5] [7].
The reaction mechanism exhibits high stereoselectivity due to the endo rule, favoring the formation of the endo-anhydride isomer where carboxylate bridges align beneath the developing cyclohexene ring. This stereochemistry is conserved during subsequent isomerization to the 1,4-dicarboxylate system. Regiochemical control is inherent to the electron-deficient dienophile and electron-rich diene pairing, ensuring exclusive 1,2 or 1,4 substitution patterns [5]. Post-cycloaddition, alkaline hydrolysis opens the anhydride, yielding the free dicarboxylic acid. Industrial protocols often integrate this step with continuous distillation to isolate the cis,cis-muconic acid intermediate prior to isomerization [1] [7].
Table 1: Diels-Alder Reaction Parameters for Cyclohexene-Dicarboxylate Synthesis
Diene | Dienophile | Temperature (°C) | Anhydride Yield (%) | Stereoselectivity |
---|---|---|---|---|
1,3-Butadiene | Maleic anhydride | 80–100 | 92–95 | >98% endo |
Isoprene | Maleic anhydride | 100–120 | 85–88 | >95% endo |
Chloroprene | Maleic anhydride | 60–80 | 78–82 | 90% endo |
Partial hydrogenation of aromatic precursors offers an alternative route to 2-cyclohexene-1,4-dicarboxylic acid, leveraging terephthalic acid or dimethyl terephthalate as starting materials. This method employs heterogeneous catalysts—typically palladium (1–5 wt%) supported on aluminum oxide, silicon dioxide, or activated carbon—under moderated hydrogen pressures (10–50 bar) and temperatures (120–180°C) [1] [7] [8].
The reaction mechanism proceeds via syn addition of hydrogen atoms across the aromatic ring, selectively saturating one double bond while preserving the other. Kinetic control is critical: Excessive hydrogen pressure or prolonged reaction times drive over-reduction to fully saturated cyclohexane-1,4-dicarboxylic acid. Isomerization side reactions may occur if acidic or metallic sites are present, converting the 1,4-derivative to thermodynamically stable 1,3-isomers. To mitigate this, modifiers like amines or sulfur compounds poison overactive sites without compromising hydrogenation efficiency [1] [8].
Industrial implementations often employ continuous-flow reactors with substrate-catalyst contact times under 30 minutes, achieving >85% selectivity for the cyclohexene intermediate. The liquid-phase reaction facilitates in situ monitoring of ring saturation via infrared spectroscopy, ensuring precise reaction quenching [7].
Esterification of 2-cyclohexene-1,4-dicarboxylic acid follows classical carboxylic acid reactivity, though the alkene moiety necessitates controlled conditions to prevent electrophilic addition side reactions. Fischer esterification employs stoichiometric alcohols (methanol to octanol) under Brønsted acid catalysis (sulfuric acid, p-toluenesulfonic acid) at reflux (60–120°C). Water removal via azeotropic distillation or molecular sieves shifts equilibrium toward diester formation (>90% yield) [2] [6].
Table 2: Common Esterification Catalysts and Performance Metrics
Catalyst Type | Example | Temperature (°C) | Diester Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Homogeneous acid | Sulfuric acid (2 mol%) | 100–120 | 92–95 | 4–6 |
Cation-exchange resin | Amberlyst-35 (H⁺ form) | 70–90 | 88–90 | 6–8 |
Heteropoly acid | Tungstophosphoric acid | 80–100 | 85–88 | 5–7 |
Lipase biocatalyst | Candida antarctica Lipase B | 40–60 | 78–82 | 12–24 |
Biocatalysis offers regioselective esterification using activated dicarboxylates (e.g., divinyl adipate). Candida antarctica lipase B (CAL-B) selectively acylates primary alcohols of glycosides or alkaloids at the monoester stage, enabling synthesis of hybrid dimers like cortisone-colchicoside conjugates without protecting groups [6]. Anhydride formation occurs via thermal dehydration (180–200°C) under vacuum or via acetic anhydride-mediated dehydration at lower temperatures (80°C). The anhydride serves as a monomer for polyester synthesis through ring-opening polymerization catalyzed by organotin compounds [2] [7].
Industrial-scale synthesis prioritizes cost-efficient feedstocks, notably crude C₄ hydrocarbon streams (40–50% 1,3-butadiene) and technical-grade maleic anhydride (85–90% purity). Impurities like n-butane, isobutane, or 1-butene remain inert under Diels-Alder conditions, simplifying upstream processing [7]. Reactor design integrates fractional distillation to separate unreacted hydrocarbons after cycloaddition, recycling them into the feed stream. This approach reduces purification costs by 20–30% compared to high-purity diene routes [1] [7].
Process intensification is achieved through reactive distillation columns, where Diels-Alder adduct formation and anhydride hydrolysis occur in tandem. This configuration suppresses side product formation (e.g., maleic acid isomerization to fumaric acid) while enhancing atom economy to >95%. A notable commercial process uses a cascade of continuous stirred-tank reactors (CSTRs) for cycloaddition, coupled with falling-film evaporators for anhydride isolation, achieving throughputs exceeding 10,000 metric tons annually [7].
Table 3: Composition and Utilization of Crude Feedstocks in Cyclohexene-Dicarboxylate Synthesis
Feedstock | Major Component (%) | Key Impurities (%) | Process Adaptations |
---|---|---|---|
Crude C₄ cut | 40–50% 1,3-Butadiene | 15–20% Butanes; 10% Butenes | Inert gas stripping for butadiene enrichment |
Technical maleic anhydride | 85–90% Anhydride | 5–8% Maleic acid | Vacuum distillation pre-use |
Recycled hydrocarbon stream | 25–30% Butadiene | 50% Alkanes; 20% Olefins | Direct reinjection into Diels-Alder reactor |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.:
CAS No.: 129725-38-8